Risuteganib
Overview
Description
Preparation Methods
The preparation of risuteganib involves synthetic routes that include the conjugation of specific amino acids to form the peptide chain. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale peptide synthesis using solid-phase peptide synthesis techniques, followed by purification processes such as high-performance liquid chromatography.
Chemical Reactions Analysis
Risuteganib undergoes various chemical reactions, primarily involving its peptide structure. Common reactions include:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids.
Reduction: Reduction reactions can occur at the disulfide bonds within the peptide structure.
Substitution: Substitution reactions can modify specific amino acids within the peptide chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the peptide structure.
Scientific Research Applications
Risuteganib has several scientific research applications, particularly in the fields of ophthalmology and retinal diseases. It has been shown to:
Protect retinal pigment epithelium cells: from oxidative stress.
Enhance mitochondrial functions: in retinal cells.
Inhibit integrin heterodimers: , which play a role in angiogenesis, inflammation, and vascular permeability.
These properties make this compound a valuable compound for studying and potentially treating retinal diseases such as dry age-related macular degeneration and diabetic macular edema.
Mechanism of Action
Risuteganib exerts its effects by targeting integrin heterodimers αVβ3, αVβ5, α5β1, and αMβ2 . It regulates mitochondrial dysfunction and downregulates oxidative stress response, thereby restoring retinal homeostasis . The compound preferentially binds to the retinal pigment epithelium layer and protects mitochondrial function in these cells against oxidative stress .
Comparison with Similar Compounds
Risuteganib is unique in its ability to target multiple pathways involved in retinal diseases. Similar compounds include:
Bevacizumab: An anti-vascular endothelial growth factor used for treating wet age-related macular degeneration.
Ranibizumab: Another anti-vascular endothelial growth factor used for similar indications.
Aflibercept: A fusion protein that acts as a decoy receptor for vascular endothelial growth factor.
Unlike these compounds, this compound targets integrin heterodimers and has a broader mechanism of action involving mitochondrial protection and oxidative stress regulation .
Biological Activity
Risuteganib is a novel therapeutic oligopeptide currently under investigation for its potential in treating retinal diseases, particularly age-related macular degeneration (AMD) and diabetic macular edema (DME). Its biological activity is primarily linked to its protective effects on retinal pigment epithelium (RPE) cells and its ability to modulate mitochondrial function. This article delves into the mechanisms of action, clinical efficacy, and safety profile of this compound, supported by relevant data tables and case studies.
This compound was initially designed to inhibit neovascularization by targeting integrin cell-surface receptors, thereby blocking the adhesion and migration of abnormal blood vessel cells. However, recent studies have shifted the focus to its effects on mitochondrial function:
- Binding and Protective Effects : this compound has been shown to specifically bind to RPE cells, which are crucial for maintaining retinal homeostasis. In vitro studies indicate that it protects RPE cells from oxidative stress associated with AMD and diabetic retinopathy (DR) by maintaining mitochondrial bioenergetics and function .
- Inhibition of Pyruvate Dehydrogenase Kinase (PDK) : this compound inhibits PDK1, which reduces the phosphorylation of pyruvate dehydrogenase (PDH). This inhibition allows PDH to remain active in oxidative phosphorylation metabolism, enhancing mitochondrial function .
Clinical Efficacy
Phase 2 Clinical Trials : this compound has undergone several clinical trials assessing its efficacy in treating intermediate dry AMD and DME. Key findings include:
- Visual Acuity Improvement : In a phase 2a randomized controlled trial involving patients with intermediate dry AMD, 48% of participants treated with this compound achieved a significant improvement in best-corrected visual acuity (BCVA) compared to only 7.1% in the control group (P=0.013) .
- Safety Profile : The drug demonstrated a favorable safety profile with no serious drug-related adverse events reported during trials involving more than 1,200 injections .
Study Type | Treatment Group | Primary Endpoint Achieved | Adverse Events Reported |
---|---|---|---|
Phase 2a Trial | This compound | 48% improvement in BCVA | None serious |
Phase 1b/2a Trial | DME Patients | 53% BCVA improvement | Vitreous floaters only |
Preclinical Studies
Preclinical research has further elucidated the biological activity of this compound:
- Oxidative Stress Protection : In models where RPE cells were subjected to oxidative stress via hydroquinone exposure, this compound cotreatment significantly mitigated necrosis and apoptosis while preserving mitochondrial bioenergetics .
- Mitochondrial Function : Studies indicate that this compound enhances mitochondrial function by reducing reactive oxygen species production and improving membrane potential in stressed RPE cells .
Case Studies
Several case studies have highlighted the potential applications of this compound beyond AMD:
- Retinal Toxicity Protection : In animal models, pretreatment with this compound protected retinas from neurotoxic agents like kainic acid, suggesting its role in safeguarding retinal health against various insults .
- Long-term Efficacy : Patients treated with this compound showed sustained improvements in visual acuity over extended follow-up periods, indicating not only immediate benefits but also potential long-term therapeutic effects .
Properties
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZAXBZLEILEBR-RVFOSREFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N9O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307293-62-4 | |
Record name | Risuteganib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307293624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Risuteganib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RISUTEGANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123DNA66IA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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